Pyrido[3,4-d]pyrimidin-6-ol
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Overview
Description
Pyrido[3,4-d]pyrimidin-6-ol is a heterocyclic compound that belongs to the class of pyridopyrimidines. These compounds are characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[3,4-d]pyrimidin-6-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with a suitable aldehyde or ketone, followed by cyclization to form the pyrimidine ring. This reaction is typically carried out under acidic or basic conditions .
Another approach involves the use of multicomponent reactions, where three or more reactants are combined in a single reaction vessel to form the desired product. This method is advantageous due to its simplicity and high efficiency .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and improved scalability. The use of environmentally friendly solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
Pyrido[3,4-d]pyrimidin-6-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, alkylating agents
Major Products Formed
The major products formed from these reactions include pyrido[3,4-d]pyrimidin-6-one (oxidation), dihydrothis compound (reduction), and various substituted derivatives (substitution) .
Scientific Research Applications
Pyrido[3,4-d]pyrimidin-6-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of pyrido[3,4-d]pyrimidin-6-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cellular signaling pathways . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Pyrido[3,4-d]pyrimidin-6-ol can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidine: This compound has a similar fused ring system but differs in the position of the nitrogen atoms.
Pyrazolo[3,4-d]pyrimidine: This compound features a pyrazole ring fused to a pyrimidine ring and has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), making it a promising candidate for cancer therapy.
Pyrido[4,3-d]pyrimidine: This compound has a different arrangement of the nitrogen atoms and has been investigated for its antiviral and anti-inflammatory properties.
This compound stands out due to its unique biological activities and potential therapeutic applications, particularly in the field of kinase inhibition .
Properties
Molecular Formula |
C7H5N3O |
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Molecular Weight |
147.13 g/mol |
IUPAC Name |
7H-pyrido[3,4-d]pyrimidin-6-one |
InChI |
InChI=1S/C7H5N3O/c11-7-1-5-2-8-4-10-6(5)3-9-7/h1-4H,(H,9,11) |
InChI Key |
NBCKHEZXGNFXHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NC=NC2=CNC1=O |
Origin of Product |
United States |
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